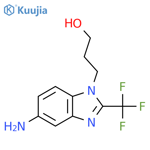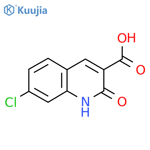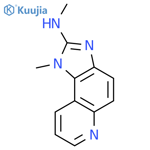環状カルボキシミド酸
環状カルボキシミド酸は、分子内にカルボキシル基とイミド基を環状構造に有する有機化合物であり、高い反応性と特異的な分子配向性を示す。本化合物は、環状構造による立体障害の低減と電子求引性の調整により、求核試薬との選択的反応や高分子材料の架橋剤として優れた性能を発揮する。特に、ポリマー合成における末端官能基の制御や医薬品中間体の合成において、副反応を抑制しつつ収率向上が可能である。熱安定性に優れ、広範な溶媒への溶解性を有するため、反応条件の設計自由��が高い。環状構造の剛直性により、生成物の立体選択性向上にも寄与する。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
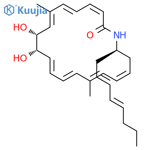 |
Heronamide C | 1257083-94-5 | C29H39NO3 |
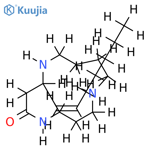 |
Dihydromyricoidine | 117611-59-3 | C17H33N3O |
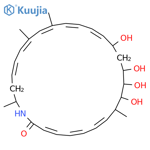 |
Lobosamide A; 14E-Isomer | 1803292-01-4 | C29H41NO5 |
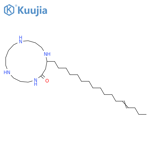 |
Budmunchiamine L5 | 195734-29-3 | C30H60N4O |
 |
Dimerumic acid; N6-Deoxy | 2084889-07-4 | C22H36N4O7 |
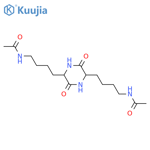 |
Cyclo(lysyllysyl); (3S,6S)-form, N,N'-Di-Ac | 1486484-82-5 | C16H28N4O4 |
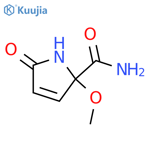 |
2,5-Dihydro-2-methoxy-5-oxo-1H-pyrrole-2-carboxamide; (S)-form | 2112824-68-5 | C6H8N2O3 |
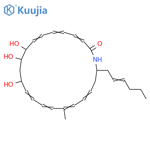 |
Aureoverticillactam | 682774-28-3 | C28H39NO4 |
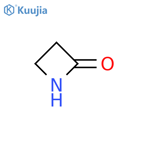 |
azetidin-2-one | 930-21-2 | C3H5NO |
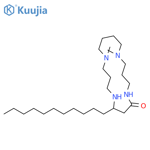 |
1,5,9,13-Tetraazacycloheptadecan-6-one,1,13-dimethyl-8-undecyl- (9CI) | 143051-87-0 | C26H54N4O |
関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
推奨される供給者
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
